Cas no 2228356-63-4 (4-2-methyl-2-(methylamino)propylbenzene-1,3-diol)

4-2-methyl-2-(methylamino)propylbenzene-1,3-diol is a substituted benzene derivative featuring a diol functional group at the 1,3-positions and a 2-methyl-2-(methylamino)propyl side chain at the 4-position. This structure confers potential reactivity for further chemical modifications, making it a versatile intermediate in organic synthesis. The presence of both hydroxyl and amino groups enhances its utility in pharmaceutical and agrochemical applications, where such functionalities are often critical for biological activity. The compound's stability and defined stereochemistry, if applicable, further support its use in precision synthesis. Its well-characterized structure ensures reproducibility in research and industrial processes, making it a reliable choice for specialized chemical applications.
4-2-methyl-2-(methylamino)propylbenzene-1,3-diol structure
2228356-63-4 structure
Product Name:4-2-methyl-2-(methylamino)propylbenzene-1,3-diol
CAS No:2228356-63-4
MF:C11H17NO2
MW:195.258183240891
CID:5859516
PubChem ID:165707640
Update Time:2025-06-03

4-2-methyl-2-(methylamino)propylbenzene-1,3-diol Chemical and Physical Properties

Names and Identifiers

    • 4-2-methyl-2-(methylamino)propylbenzene-1,3-diol
    • EN300-1765117
    • 4-[2-methyl-2-(methylamino)propyl]benzene-1,3-diol
    • 2228356-63-4
    • Inchi: 1S/C11H17NO2/c1-11(2,12-3)7-8-4-5-9(13)6-10(8)14/h4-6,12-14H,7H2,1-3H3
    • InChI Key: GQSDRVXHJWRIRQ-UHFFFAOYSA-N
    • SMILES: OC1C=C(C=CC=1CC(C)(C)NC)O

Computed Properties

  • Exact Mass: 195.125928785g/mol
  • Monoisotopic Mass: 195.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 52.5Ų

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Additional information on 4-2-methyl-2-(methylamino)propylbenzene-1,3-diol

Chemical Profile of 4-2-methyl-2-(methylamino)propylbenzene-1,3-diol (CAS No: 2228356-63-4)

4-2-methyl-2-(methylamino)propylbenzene-1,3-diol, identified by its CAS number 2228356-63-4, is a complex organic compound that has garnered attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural features and potential biological activities. This compound belongs to the class of aromatic diols, characterized by the presence of two hydroxyl (-OH) groups attached to a benzene ring, with a substituted propyl chain and a methylamino group at the second position. The structural motif presents a rich scaffold for further chemical modifications and biological evaluations, making it a subject of interest for synthetic chemists and biologists alike.

The molecular structure of 4-2-methyl-2-(methylamino)propylbenzene-1,3-diol consists of a phenyl ring substituted with an isobutyl group at the 2-position and an N-methylamino propyl chain attached to the 1-position. This arrangement creates a sterically hindered environment around the hydroxyl groups, which could influence their reactivity in various biochemical pathways. The presence of both hydroxyl and amine functionalities suggests that this compound may exhibit both nucleophilic and hydrogen bonding capabilities, which are crucial for interactions with biological targets such as enzymes and receptors.

In recent years, there has been growing interest in aromatic diols as potential pharmacophores due to their ability to engage in multiple types of non-covalent interactions with biological molecules. The hydroxyl groups can form hydrogen bonds, while the amine group can participate in salt bridges or coordinate with metal ions. Additionally, the aromatic ring provides a platform for π-stacking interactions, which are important for stabilizing protein-ligand complexes. These features make 4-2-methyl-2-(methylamino)propylbenzene-1,3-diol a promising candidate for drug discovery efforts targeting neurological disorders, where precise molecular recognition is essential.

One of the most compelling aspects of this compound is its potential as a building block for more complex drug molecules. The presence of both hydroxyl and amine groups allows for facile derivatization through etherification, amidation, or other coupling reactions. Such modifications can be used to enhance solubility, improve metabolic stability, or introduce specific pharmacological properties. For instance, incorporating additional polar functional groups could improve water solubility while maintaining binding affinity to target proteins. Conversely, introducing hydrophobic substituents might enhance membrane permeability or selectivity.

The synthesis of 4-2-methyl-2-(methylamino)propylbenzene-1,3-diol presents an interesting challenge due to the need to introduce multiple substituents in a regioselective manner. Advanced synthetic strategies such as cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), nucleophilic substitutions, and protecting group strategies are likely employed to construct the desired framework. The development of efficient synthetic routes is critical not only for academic research but also for industrial applications where scalability and cost-effectiveness are paramount.

Recent studies have begun to explore the biological activity of structurally related aromatic diols, providing insights into the potential therapeutic applications of 4-2-methyl-2-(methylamino)propylbenzene-1,3-diol. For example, some derivatives have shown promise as kinase inhibitors or as modulators of G-protein coupled receptors (GPCRs). The ability of these compounds to interact with multiple binding sites on biological targets suggests that they may exhibit broad-spectrum activity or serve as scaffolds for rational drug design. Further investigations into the pharmacokinetic properties and toxicity profiles will be necessary to assess their suitability for clinical development.

The role of computational chemistry in studying compounds like 4-2-methyl-2-(methylamino)propylbenzene-1,3-diol cannot be overstated. Molecular modeling techniques such as molecular dynamics (MD) simulations and quantum mechanical calculations can provide detailed insights into how this compound interacts with biological targets at an atomic level. These methods are particularly valuable for predicting binding affinities, identifying key interaction residues on protein surfaces, and optimizing lead structures through virtual screening. By leveraging computational tools alongside experimental data, researchers can accelerate the discovery process significantly.

The future directions for research on 4-2-methyl-2-(methylamino)propylbenzene-1,3-diol may include exploring its derivatives as starting points for novel drug candidates or as tools for understanding fundamental biochemical processes. Given its structural complexity and functional diversity, 2228356-63-4 could serve as a foundation for developing new therapeutic agents targeting diseases such as cancer or neurodegenerative disorders where small molecule modulators are needed. Additionally, 2228356-63-4 may find applications in materials science due to its aromatic nature and potential electronic properties when incorporated into organic semiconductors or polymers.

In conclusion, 4 - 2 - methyl - 2 - ( methylamino ) propylbenzene - 1 , 3 - diol ( CAS No: 2228356 - 63 - 4 ) represents an intriguing compound with significant potential in pharmaceutical research and development . Its unique structural features , combined with its synthetic accessibility , make it a valuable scaffold for further exploration . As our understanding of biochemical pathways continues to expand, 2228356 - 63 - 4 and computational tools become more sophisticated, it is likely that this compound will play an increasingly important role in discovering new medicines that improve human health .

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